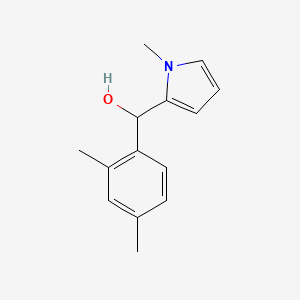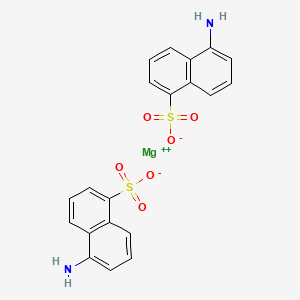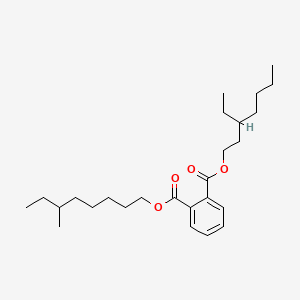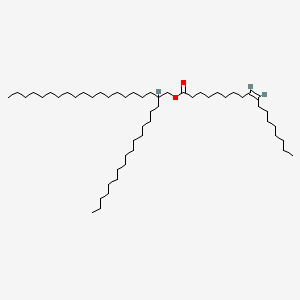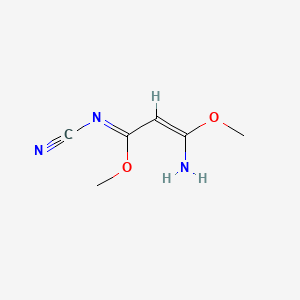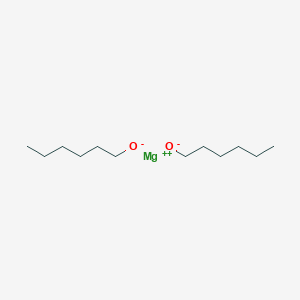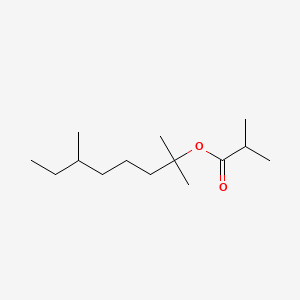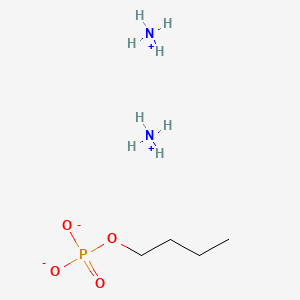
Phosphoric acid, butyl ester, ammonium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoric acid, butyl ester, ammonium salt is an organophosphorus compound that combines the properties of phosphoric acid esters and ammonium salts. It is known for its surfactant properties, making it useful in various industrial and scientific applications. This compound is characterized by its ability to interact with both hydrophilic and hydrophobic substances, which makes it an effective emulsifying and dispersing agent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphoric acid, butyl ester, ammonium salt can be synthesized through the esterification of phosphoric acid with butanol, followed by neutralization with ammonium hydroxide. The reaction typically involves heating phosphoric acid and butanol in the presence of a catalyst such as sulfuric acid to form the ester. The resulting butyl phosphate is then reacted with ammonium hydroxide to produce the ammonium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous esterification and neutralization reactions, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems and reactors helps in maintaining consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Phosphoric acid, butyl ester, ammonium salt undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Oxidation: The compound can be oxidized to form phosphoric acid derivatives, depending on the oxidizing agents used.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed:
Hydrolysis: Phosphoric acid and butanol.
Oxidation: Phosphoric acid derivatives.
Substitution: Different phosphoric acid esters.
Applications De Recherche Scientifique
Phosphoric acid, butyl ester, ammonium salt has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of phosphoric acid, butyl ester, ammonium salt is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, facilitating the dispersion and solubilization of substances. It interacts with molecular targets such as lipid bilayers and proteins, altering their properties and enhancing their solubility .
Comparaison Avec Des Composés Similaires
Phosphoric acid, butyl ester, ammonium salt can be compared with other similar compounds such as:
- Phosphoric acid, ethyl ester, ammonium salt
- Phosphoric acid, methyl ester, ammonium salt
- Phosphoric acid, propyl ester, ammonium salt
Uniqueness:
- Hydrophobic Chain Length: The butyl group provides a balance between hydrophilicity and hydrophobicity, making it more versatile compared to shorter or longer alkyl chains .
- Applications: Its unique balance of properties makes it suitable for a wider range of applications in both aqueous and non-aqueous systems .
By understanding the properties, preparation methods, and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
53127-03-0 |
|---|---|
Formule moléculaire |
C4H17N2O4P |
Poids moléculaire |
188.16 g/mol |
Nom IUPAC |
diazanium;butyl phosphate |
InChI |
InChI=1S/C4H11O4P.2H3N/c1-2-3-4-8-9(5,6)7;;/h2-4H2,1H3,(H2,5,6,7);2*1H3 |
Clé InChI |
SUXWXWYGZAKSSU-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)([O-])[O-].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


